(E)-3-(4-(Bromomethyl)phenyl)acrylic acid
Description
(E)-3-(4-(Bromomethyl)phenyl)acrylic acid is a brominated derivative of cinnamic acid featuring a bromomethyl (-CH₂Br) substituent at the para position of the phenyl ring attached to the α,β-unsaturated carboxylic acid group. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol (inferred from structural analogs) . The (E)-configuration of the acrylic acid moiety ensures planar geometry, facilitating conjugation between the aromatic ring and the carboxylic acid group. The bromomethyl group enhances reactivity, enabling nucleophilic substitutions (e.g., Suzuki couplings) or further functionalization, making it valuable in pharmaceutical intermediates and polymer chemistry .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(E)-3-[4-(bromomethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7H2,(H,12,13)/b6-5+ |
InChI Key |
WMPJRZQASMKAHC-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CBr)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CBr)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(Bromomethyl)phenyl)acrylic acid typically involves the bromination of a suitable precursor followed by a series of reactions to introduce the acrylic acid functionality. One common method involves the bromination of 4-methylphenylacetic acid to form 4-(bromomethyl)phenylacetic acid, which is then subjected to a Wittig reaction to introduce the acrylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Wittig reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(Bromomethyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the acrylic acid moiety can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacrylic acids.
Oxidation Reactions: Products may include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include saturated phenylpropionic acids.
Scientific Research Applications
(E)-3-(4-(Bromomethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-(Bromomethyl)phenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the acrylic acid moiety can undergo addition reactions. These interactions can modulate biological pathways and molecular targets, leading to various effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Observations :
- Substituent Position : The para-bromomethyl group in the target compound offers distinct reactivity compared to meta-bromo derivatives (e.g., (E)-3-(3-bromophenyl)acrylic acid), which are less sterically hindered for coupling reactions .
- Functional Groups : Esters (e.g., methyl acrylates) exhibit higher volatility and lower polarity than carboxylic acids, influencing solubility and purification methods .
- Thermal Stability : Melting points vary significantly; sulfonamide derivatives (e.g., C1) show higher thermal stability (>230°C) due to strong intermolecular forces .
Key Observations :
Biological Activity
(E)-3-(4-(Bromomethyl)phenyl)acrylic acid, a compound with notable structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
- IUPAC Name : (E)-3-(4-(Bromomethyl)phenyl)prop-2-enoic acid
- Molecular Formula : C10H9BrO2
- Molecular Weight : 243.08 g/mol
- CAS Number : 66631-25-2
The compound features a bromomethyl group attached to a phenyl ring, which is conjugated to an acrylic acid moiety. This structural arrangement is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, which can be linked to the disruption of bacterial cell membranes and inhibition of protein synthesis.
- Antitumor Activity : Research suggests that it may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antitumor Effects
In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability:
| Concentration (µM) | Viability (%) |
|---|---|
| 1 | 85 ± 5 |
| 10 | 60 ± 8 |
| 25 | 30 ± 10 |
The reduction in viability at higher concentrations indicates a dose-dependent response, highlighting its potential as an antitumor agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| (E)-3-(4-Methylphenyl)acrylic acid | Moderate antimicrobial activity | Lacks bromine substitution |
| (E)-3-(4-Chlorophenyl)acrylic acid | Higher cytotoxicity against cancer cells | Chlorine may enhance reactivity |
This comparison suggests that the presence of the bromomethyl group may enhance certain biological activities while modifying others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
